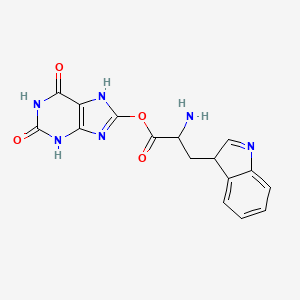

![molecular formula C18H17FN2O B1222687 2-Fluor-N-[2-(2-Methyl-1H-indol-3-yl)ethyl]benzamid CAS No. 442633-00-3](/img/structure/B1222687.png)

2-Fluor-N-[2-(2-Methyl-1H-indol-3-yl)ethyl]benzamid

Übersicht

Beschreibung

CK-666 ist ein niedermolekularer Inhibitor, der für seine Fähigkeit bekannt ist, den Aktin-verwandten Protein-2/3-Komplex zu hemmen. Dieser Komplex ist entscheidend für die Nukleation von verzweigten Aktinfilamenten, die eine bedeutende Rolle in verschiedenen zellulären Prozessen wie Zellmotilität, Teilung und Morphologie spielen .

Herstellungsmethoden

CK-666, chemisch bekannt als 2-Fluor-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamid, kann durch einen mehrstufigen Prozess synthetisiert werdenDie Reaktionsbedingungen erfordern oft die Verwendung spezifischer Reagenzien und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird . Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten umfassen, um die Ausbeute zu steigern und die Kosten zu senken.

Wissenschaftliche Forschungsanwendungen

CK-666 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Zellbiologie wird es verwendet, um die Rolle des Aktin-verwandten Protein-2/3-Komplexes bei der Aktinfilament-Nukleation und der Zellmotilität zu untersuchen. In der Medizin wurde CK-666 auf sein Potenzial untersucht, vor Ferroptose zu schützen, einer Form des regulierten Zelltods, der durch Eisenabhängigkeit und Lipidperoxidation gekennzeichnet ist . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von Krankheiten, die mit Ferroptose zusammenhängen, wie z. B. Ischämie-Reperfusionsschäden und bestimmte Arten von Krebs . Zusätzlich wird CK-666 in der pharmakologischen Forschung verwendet, um neue therapeutische Strategien zu entwickeln, die auf das Aktin-Zytoskelett abzielen .

Wirkmechanismus

CK-666 übt seine Wirkung aus, indem es an den Aktin-verwandten Protein-2/3-Komplex bindet und seinen inaktiven Zustand stabilisiert. Dies verhindert, dass der Komplex die für die Aktinfilament-Nukleation notwendigen Konformationsänderungen durchläuft . Durch die Blockierung der Bewegung der Arp2- und Arp3-Untereinheiten in die aktivierte filamentähnliche Konformation hemmt CK-666 effektiv die Bildung von verzweigten Aktin-Netzwerken .

Wirkmechanismus

Target of Action

The primary target of CK-666 is the Arp2/3 complex , a seven-subunit protein complex that plays a crucial role in the regulation of the actin cytoskeleton . The Arp2/3 complex is involved in the formation of branched actin networks, contributing to cellular processes such as cell motility and vesicle trafficking .

Mode of Action

CK-666 operates by binding to the Arp2/3 complex, stabilizing its inactive state, and preventing its transition into an active conformation . This action inhibits actin assembly mediated by the Arp2/3 complex .

Biochemical Pathways

The inhibition of the Arp2/3 complex by CK-666 affects the actin polymerization process . Actin polymerization is a critical process in the formation of the actin cytoskeleton, which is essential for various cellular functions, including cell shape maintenance, cell movement, and intracellular transport .

Result of Action

By inhibiting the Arp2/3 complex and thus actin polymerization, CK-666 can impact various cellular processes that rely on the actin cytoskeleton. This includes changes in cell shape, motility, and intracellular transport . The specific effects would likely depend on the cell type and context.

Biochemische Analyse

Biochemical Properties

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it interacts with various proteins, including binding to specific receptors on cell membranes, which can influence cellular signaling pathways .

Cellular Effects

The effects of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . Understanding these molecular interactions is essential for developing targeted therapies and predicting potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and toxicity . Long-term exposure to this compound can result in alterations in cellular processes, which are important for evaluating its safety and therapeutic potential.

Dosage Effects in Animal Models

The effects of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism . Identifying these pathways is essential for predicting drug interactions and potential side effects.

Transport and Distribution

Within cells and tissues, 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Understanding these transport and distribution mechanisms is important for optimizing its therapeutic delivery and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Vorbereitungsmethoden

CK-666, chemically known as 2-Fluoro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide, can be synthesized through a multi-step processThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.

Analyse Chemischer Reaktionen

CK-666 unterliegt hauptsächlich Reaktionen, die seine funktionellen Gruppen betreffen. Die Verbindung kann aufgrund des Vorhandenseins der Fluor-Gruppe an Substitutionsreaktionen teilnehmen. Darüber hinaus kann der Benzamid-Teil unter sauren oder basischen Bedingungen einer Hydrolyse unterliegen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Nucleophile. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

CK-666 wird oft mit anderen Inhibitoren des Aktin-verwandten Protein-2/3-Komplexes verglichen, wie z. B. CK-869 und CK-689. CK-869 bindet an eine andere Stelle des Komplexes und destabilisiert die kurze Ganghöhe der Arp3-Arp2-Schnittstelle, während CK-689 als inaktive Kontrollverbindung dient . Darüber hinaus wurden strukturell mit CK-666 verwandte Verbindungen, wie z. B. N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-brombenzamid und 2,4-Dichlor-N-[2-(7-Chlor-2-methyl-1H-indol-3-yl)ethyl]-5-[(Dimethylamino)sulfonyl]benzamid, identifiziert und auf ihre erhöhte In-vivo-Potenz charakterisiert .

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRKUKRXVWJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343330 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442633-00-3 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442633-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) is a small molecule inhibitor that specifically targets the Actin-related protein 2 and 3 (Arp2/3) complex. [] It binds to a cleft between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex and preventing it from adopting the active conformation required for actin filament branching. [, , ] This inhibition of Arp2/3 activation disrupts branched actin network formation, impacting various cellular processes like cell migration, lamellipodia formation, and endocytosis. [, , , , , ]

A:

Molecular Formula: C18H17FN2O* Molecular Weight: 296.34 g/mol* Spectroscopic data:* While the provided abstracts don't delve into detailed spectroscopic data, the structure of CK-666 bound to the Arp2/3 complex has been elucidated through X-ray crystallography. [] This structural information is critical for understanding the binding mode of CK-666 and guiding the development of more potent and selective inhibitors.

A: Studies exploring CK-666 analogs have shed light on the structure-activity relationship. Researchers have synthesized and screened a series of CK-666 analogs, identifying compounds with improved in vivo potency compared to CK-666. [] For instance, compounds like 59 (N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide) and 69 (2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide) showed enhanced efficacy in various assays. [] These findings highlight the possibility of modulating the activity, potency, and selectivity of Arp2/3 inhibitors through structural modifications.

A: While CK-666 is a widely used tool for studying Arp2/3 function, it's essential to consider its limitations. Some studies have reported that certain CK-666 analogs with higher in vivo potency displayed slightly reduced efficacy in vitro compared to CK-666 in the traditional pyrene-actin assay. [] This discrepancy highlights the importance of employing diverse assays to fully characterize inhibitor efficacy. Moreover, research has shown that the efficacy of CK-666 can vary depending on the cell type and the specific Arp2/3 complex isoform being targeted. For instance, CK-666 effectively inhibited ArpC1A-containing complexes but showed limited efficacy against ArpC1B-containing complexes. [] This isoform selectivity emphasizes the need to consider the expression profiles of Arp2/3 complex isoforms in different cellular contexts.

ANone: CK-666's inhibition of the Arp2/3 complex has been shown to influence a variety of cellular processes, including:

- Cell migration: CK-666 effectively blocks lamellipodial protrusions, which are essential for cell migration. [, , ] This inhibition of cell migration has been observed in various cell types, including B16-F1 melanoma cells. []

- Endocytosis: By disrupting actin polymerization, CK-666 interferes with the formation of endocytic vesicles, thereby affecting endocytosis. [] This has implications for processes like receptor internalization and nutrient uptake.

- Fear memory formation: Research suggests that Arp2/3 activity is crucial for long-term fear memory formation in the lateral amygdala. Inhibition of Arp2/3 by CK-666 during fear conditioning impaired long-term fear memory, highlighting the role of actin dynamics in memory consolidation. []

- Adipocyte maturation: Studies indicate that simulated microgravity, which promotes cortical actin formation, enhances adipocyte maturation. [] Inhibition of Arp2/3 with CK-666 limited glucose uptake in these cells, suggesting that Arp2/3-mediated actin remodeling plays a role in adipocyte function and glucose metabolism. []

ANone: Given the role of the Arp2/3 complex in processes like cell migration and invasion, inhibiting this complex holds promise for developing therapies for:

- Cancer: The aberrant activity of the Arp2/3 complex has been linked to cancer cell metastasis. [, ] Therefore, inhibiting Arp2/3 with compounds like CK-666 could potentially limit cancer cell dissemination.

- Infectious diseases: Some bacterial pathogens exploit the host cell's Arp2/3 complex for their intracellular movement. [] Disrupting this interaction with Arp2/3 inhibitors could hinder pathogen spread and infection.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5S,8R,9S,10S,13R,17R)-5-(4-benzoylbenzoyl)oxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-benzoylbenzoate](/img/structure/B1222613.png)

![trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr](/img/structure/B1222614.png)

![7-[2-(3-hydroxyoct-1-enyl)-1H-indol-3-yl]heptanoic acid](/img/structure/B1222615.png)

![2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B1222616.png)